Journal Name:Green Chemistry
Journal ISSN:1463-9262
IF:11.034
Journal Website:http://pubs.rsc.org/en/journals/journalissues/gc
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:555
Publishing Cycle:Bimonthly
OA or Not:Not
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-12 , DOI:
10.1016/j.sab.2023.106705
To overcome the challenges of the 21st century, the demand for novel materials which outperforms the limits of previous material classes is high. However, the elemental composition determines crucial material properties from the bulk stoichiometry down to ultra-trace impurities. Therefore, a precise analytical characterization is inevitable to establish a connection between composition and function.For this purpose, conventional solid sampling techniques could be applied. However, matrix-matched standards are indispensable for quantitative analysis and are often unavailable in the case of technological materials. To overcome this limitation online-Laser Ablation of Solids in Liquids (online-LASIL) has been proposed recently, which combines the advantages of solution-based analysis and solid sampling techniques. However, this technique has only been applied to determine sample stoichiometry.In this work, major improvements of the online-LASIL approach were reported by the controllable segmentation of the carrier solution, leading to an improved washout behavior of the ablated material, enabling the quantitative investigation at trace levels. The accuracy of this improved measurement setup is validated by the quantitative analysis of trace elements in the standard reference material (SRM) NIST612. To demonstrate the applicability of this method, silicon carbide (SiC), a wide bandgap semiconductor, was analyzed. With the improved online-LASIL method, an Al-doped region, which is only constant for the first 250 nm, was successfully quantified.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-09 , DOI:
10.1016/j.sab.2023.106729
Identification of the geographical origins of crops using deep learning-assisted laser-induced breakdown spectroscopy (LIBS) can quickly realize food traceability and guarantee the interests of consumers. However, this technique is not suitable for practical application when the number of training samples is limited and has poor transferability. In this study, a transfer learning-assisted LIBS method was developed to identify the geographical origins of crops, which achieved a maximum accuracy of 93.81% among six different transfer combinations. To further improve the identification accuracy, Deep Adaptation Networks (DAN) was applied for the first time and demonstrated improved performance on five cases. Finally, feature visualization confirmed that the LIBS information could be transferred to other crops. Our results show that transfer learning-assisted LIBS can enhance crop traceability in cases with limited numbers of samples. The study provided new idea to identify geographical origin under sample-limited conditions.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.sab.2023.106754
Carbonyl sulfide (OCS) was used as a reaction gas to investigate gas phase metal (M+) ion-molecule reactions using the Agilent 8900 inductively coupled plasma tandem mass spectrometer (ICP-MS/MS) to yield insight on how this gas may be used to remove isobaric interferences in analytical measurements. The experimental work was paired with density functional theory (DFT) calculations of the reaction enthalpy to predict whether M+ will react with OCS. A multi-element standard containing 46 elements ranging from 9 to 208 u was analyzed in the presence and absence of OCS. When a reaction was observed, the dominant product was the sulfide (MS+). Oxide products were also observed for many M+ but formation was less efficient with OCS than previously observed with other reaction gases. This is likely due to the weaker OC-S bond that makes MS+ formation more favorable. Increasing the flow rate from 0.1 to 0.2 mL/min (corresponding to a change in reaction gas pressure from 0.35 to 0.53 Pa (2.6 to 4.0 mTorr)) generally resulted in greater MS+ production, including the secondary product MS2+ for a few cations. The early lanthanide series ions (La+, Ce+, Pr+ and Nd+) produced greater quantities of MO+ at the higher pressure, although MS+ products were still the dominant product. The DFT-predicted reaction enthalpies were consistent with the observed sulfide formation, with an accuracy >90%; however, model predictions were less accurate for the minor and higher order products (< 77% for MO+). The work presented here continues a systematic study of ion-molecule reactions in ICP-MS/MS to understand and develop new and novel ways to analyze complex mixtures with minimal pre-analysis treatment.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-04 , DOI:
10.1016/j.sab.2023.106670
To overcome the problems of poor plasma stability and low measurement repeatability caused by fluctuation and sputtering of liquid, a method called plasma self-confinement is proposed for liquid measurement by laser-induced breakdown spectroscopy (LIBS) in this work. With the help of shadow images, it was found that the liquid target could be returned to a calm state in a very short time, and the plasma back shock wave could be suppressed effectively. A quantitative analysis of the sodium chromate solution showed that the self-absorption could be reduced and the repeatability and sensitivity could be improved by plasma self-confinement mode LIBS when compared with liquid sheet mode LIBS.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-25 , DOI:
10.1016/j.sab.2023.106690
Laser-Induced Breakdown Spectroscopy (LIBS) is a fast and powerful technique for elemental analysis, but its high limit of detection (LOD) can limit its use, particularly in the analyses of trace elements. Although the LOD has been established for calibration curves and multivariate models in LIBS, it remains undefined for calibration-free LIBS (CF-LIBS). In this work, a statistical LOD definition is proposed for CF-LIBS based on the density of emitters, plasma parameters, and measurement uncertainties. The emission line intensities are assumed to have uncertainties that can be estimated by the standard deviation of the background signal. The LOD proposed in this work is determined through the propagation of uncertainties applied to CF-LIBS calculations, and is shown to depend on plasma temperature and emission line properties. It was validated using carbon and calcium in sodium chloride samples, yielding values comparable to those obtained with the LOD definition for calibration curves. In addition to allowing for LOD estimation in CF-LIBS, the proposed expression also provides a sound and thorough LOD definition for LIBS quantitative analyses.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-05 , DOI:
10.1016/j.sab.2023.106669
Laser-induced breakdown spectroscopy (LIBS) has been proven to be an effective way for online analysis of coal properties (such as ash content, volatile content, and calorific value), but the quantitative analysis accuracy still needs to be improved. Herein, a polarization spectral data fusion scheme was proposed to obtain more abundant spectral information and improve the performance of quantitative analysis models. First, the polarization effect of laser-induced coal plasma emission was analyzed using the Stokes parameters of the average spectra. Due to the partially polarized phenomenon of emission, fused data of PRLIBS (0°, 0) (horizontal plasma polarization spectra) and PRLIBS (90°, 0) (vertical plasma polarization spectra) was utilized to establish an efficient prediction model to obtain high prediction accuracy. For fusion models, the root mean square error prediction (RMSEP) of ash content, volatile content and calorific values were 1.497%, 0.595%, and 0.597%, respectively, and the coefficients of determination (R2) were 0.980, 0.968, and 0.978, respectively. Comparison with regression models for individual PRLIBS (0°, 0), PRLIBS (90°, 0), and LIBS data, the data fusion scheme significantly improved the performance of the prediction model. The improvement in model performance is due to the fact that there is no perfect correlation between PRLIBS (0°, 0) and PRLIBS (90°, 0), whilst polarization spectral fusion makes it possible to acquire more number of characteristic spectral lines with high importance score. The results demonstrated the feasibility of PRLIBS spectral fusion to provide better analytical results for ash content, volatile content, and calorific values of coal.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.sab.2023.106755
Laser-induced breakdown spectroscopy (LIBS) has been demonstrated to diagnose the surface element distribution of plasma-facing components (PFCS) in fusion devices. However, the magnetic field intensity and polarity near the wall surface change frequently and cannot be measured in real time, which will affect the analytical accuracy of LIBS results. The determination of the strength and polarity direction of the magnetic field near the surface will be conducive to the quantitative analysis of LIBS and provide valuable information for the distribution of the magnetic field near the surface of PFCs. In this work, the effects of magnetic fields on the characteristics of laser-induced Mo plasma, such as the ablation depth and mass, the spatio-temporal evolution behavior of spectrum and the plasma parameters, were first systematically investigated. The different phenomenon of continuum radiation, Mo I line and Mo II line under the magnetic field were mutually verified by optical emission spectroscopy and fast plasma imaging methods. Meanwhile, an approach for measurement of the magnetic field intensity and polarity near the surface of PFCS by LIBS method has been proposed and investigated. When the magnetic field polarity is changed, the spatial distribution profile of Mo spectrum will drift in the opposite direction affected by of the Lorentz force, which realizes the measurement of magnetic field polarity. Moreover, the splitting distance of Mo I line caused by Zeeman effect with the variable magnetic fields were preliminarily calculated. The experimental values of splitting distance agree well with the theoretical values that calculated by the known magnetic field strength. These results confirm the feasibility of measuring the magnetic field intensity and polarity of PFCs surface by LIBS approach.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-21 , DOI:
10.1016/j.sab.2023.106688
Abstract not available
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-22 , DOI:
10.1016/j.sab.2023.106663
The application of nanomaterials in the plant biotechnology field is widespread for many functions, such as the enhancement of callus induction and sterilizer agents. On the other hand, the use of in vitro plant techniques has provided nanotoxicology information at a cellular level. In this context, the use of emerging analytical techniques, such as single-particle inductively coupled plasma mass spectrometry (spICP-MS), can contribute to the development of this field. This work aims to explore the use of spICP-MS to characterize and quantify silver nanoparticles (40, 60, and 80 nm) in a plant cell medium culture (Murashige and Skoog medium, or MS medium). A preliminary study was carried out to investigate the non-spectral interference caused by the matrix, and signal suppression at a high plant cell medium culture concentration (440 mg L−1) was verified; consequently, the accuracy for the mass-based concentration was found to be below 70%. However, at a low medium concentration (4.4 mg L−1), the recovery found for size, mass, and number-based concentration was higher than 80% for all nanoparticle sizes. A matrix-matching calibration was performed to overcome these interferences, and the accuracy was significantly improved. Examples of the application of spICP-MS, such as the estimation of silver nanoparticle stability in a plant cell liquid medium and silver fractionation in soybean callus samples after in vitro plant culture, were demonstrated. In conclusion, spICP-MS is an interesting and valuable approach in this research field, providing information regarding the interaction of plant cells and nanoparticles.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-09 , DOI:
10.1016/j.sab.2023.106726
In this study, two distinct types of soil having different parent mineral (WS: White Soil and RS: Red Soil) is chosen and efforts are made to identify the presence/influence of Calcium (Ca), on these bulk soil solids following chemical processing. The two doped samples are named as “WS_DOPED” where Ca is doped in White Soil and “RS_DOPED” with Ca doped in Red Soil. Laser Induced Breakdown Spectroscopy (LIBS) is performed on the surface of these soil samples to understand the variation in spatial deposition of Ca with different soil matrices. Also, the influence onto the compressive strength of the soil samples is probed using LIBS. Using LIBS the ratio of ionization to the neutral state of the most predominant element “Silicon (Si)” in these samples are compared to the unconfined compressive strength of the WS_DOPED and RS_DOPED soil samples which is found to be 13.6 kPa and 15.7 kPa respectively wherein the virgin soil samples are non-cohesive in nature. Also, a comparison of LIBS with EDX measurements is carried out wherein LIBS found to be more sensitive towards detecting trace elements.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.10 | 160 | Science Citation Index Science Citation Index Expanded | Not |
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- https://www.rsc.org/journals-books-databases/about-journals/green-chemistry/#journal-specific-guidelines
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